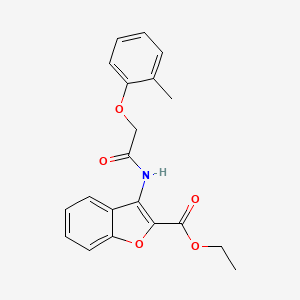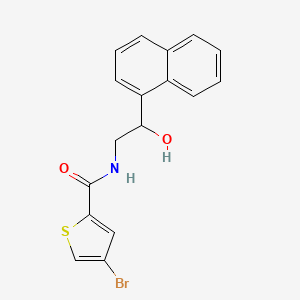![molecular formula C18H14ClFN2O2 B2977535 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898461-95-5](/img/structure/B2977535.png)
2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic compound that has garnered interest in both chemical and biomedical research. Known for its unique structural framework, it encompasses a complex arrangement of chlorine, fluorine, and nitrogen within its molecular structure, making it a target for various synthetic and analytical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step processes that start from readily available precursors. Common steps may include:
Halogenation reactions to introduce chlorine and fluorine atoms.
Amide bond formation through condensation reactions.
Cyclization reactions to form the pyrroloquinoline core.
Industrial Production Methods
While specific industrial methods may vary, scalable production often involves optimizing reaction conditions such as temperature, pressure, and catalyst use to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed for purification.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : Can lead to the formation of more reactive intermediates or degradation products.
Reduction: : Could involve reduction of the carbonyl group to an alcohol.
Substitution: : Halogen atoms can participate in nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromic acid.
Reducing agents: : Lithium aluminium hydride or sodium borohydride.
Nucleophiles: : Examples include amines and thiols.
Major Products Formed
Depending on the reactions, products can range from hydroxylated derivatives to entirely new cyclic structures.
科学的研究の応用
Chemistry
This compound is often studied for its unique reactivity and potential as a precursor in the synthesis of more complex molecules.
Biology
Research may focus on its bioactivity, particularly any inhibitory effects on specific enzymes or cellular pathways.
Medicine
There is potential interest in its role as a lead compound in drug development, particularly for its interactions with molecular targets involved in diseases.
Industry
Its properties may make it suitable for use in manufacturing specific polymers or as a catalyst in certain chemical processes.
作用機序
The mechanism by which 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. These interactions can alter biological pathways, potentially leading to therapeutic effects or providing tools for biological research.
類似化合物との比較
Comparing this compound with others having similar structural features highlights its uniqueness:
2-chloro-6-fluoro-N-(4-oxoquinoline-3-yl)benzamide: : While similar, lacks the tetrahydropyrrolo structure.
6-chloro-N-(4-oxo-2,4-dihydroquinolin-8-yl)benzamide: : Differs in the positioning of halogens and the absence of fluorine.
These comparisons help underline its distinct chemical and biological properties, which might offer advantages in specific research or application areas.
Hope this article gives you a comprehensive insight into the compound. Anything you want to delve deeper into?
特性
IUPAC Name |
2-chloro-6-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-13-2-1-3-14(20)16(13)18(24)21-12-8-10-4-5-15(23)22-7-6-11(9-12)17(10)22/h1-3,8-9H,4-7H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJXDUDDDNTLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B2977452.png)
![1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2977454.png)








![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2977468.png)

![2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide](/img/structure/B2977472.png)
![N-(3-bromophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2977473.png)
